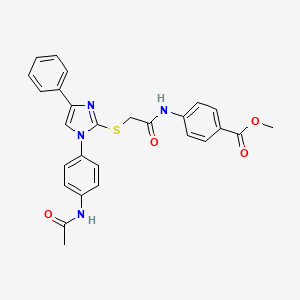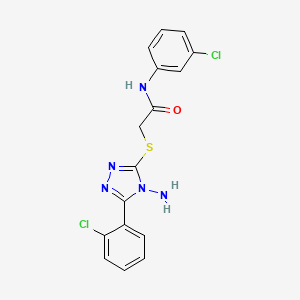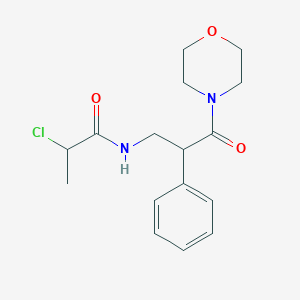
methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound with diverse applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazole Formation: : The synthesis typically begins with the formation of the imidazole ring, where a 1-(4-acetamidophenyl)-4-phenyl-1H-imidazole precursor is synthesized through a multi-step reaction involving aldehydes, amines, and oxidative cyclization.
Thioether Linkage: : The next step involves the introduction of the thioether group, attaching the 1-(4-acetamidophenyl)-4-phenyl-1H-imidazole to the benzoate derivative via a thioether bond. This is usually achieved by reacting the imidazole derivative with a halogenated acetamido-benzoate in the presence of a thiol or sulfurizing agent.
Industrial Production Methods
In an industrial setting, the production involves scaling up the synthesis while optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones depending on the reagents and conditions.
Reduction: : The compound's ester and imidazole ring can undergo reduction reactions, potentially converting the ester group to alcohols or the imidazole to saturated imidazolidine derivatives.
Substitution: : The benzoate moiety allows for various substitution reactions, particularly electrophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Catalytic hydrogenation or lithium aluminum hydride can be used.
Substitution: : Halogenated reagents or nitration reactions can introduce new functional groups onto the benzoate ring.
Major Products
Oxidation: : Produces sulfoxides and sulfones.
Reduction: : Yields alcohols and saturated ring structures.
Substitution: : Generates halogenated or nitrated benzoate derivatives.
Scientific Research Applications
Chemistry
Used as a building block for complex organic synthesis and a precursor for more elaborate compounds, it's instrumental in studying reaction mechanisms and pathways.
Biology
Its derivatives are often explored for their biological activity, including potential anti-inflammatory and antimicrobial properties due to the presence of the imidazole ring.
Medicine
Research investigates its potential as a pharmacophore in drug design, aiming to develop new therapeutic agents with improved efficacy and safety profiles.
Industry
Applications extend to manufacturing specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular targets such as enzymes and receptors. The imidazole ring often participates in binding to metal ions or active sites, modulating enzyme activity or receptor functions. The molecular pathways involved typically include oxidative stress responses and metabolic regulation.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate offers unique properties due to its combination of functional groups, enhancing its versatility in various applications.
Similar Compounds
Methyl 4-(2-(4-(4-aminophenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate: : Lacks the acetamido group but features similar thioether and imidazole functionality.
Ethyl 4-(2-((1-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate: : Contains a nitro group instead of acetamido, altering its reactivity and biological activity.
4-(2-(4-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate: : With a methoxy substituent, offering different electronic and steric properties.
This compound's unique structure and reactivity make it a valuable subject of ongoing scientific research and industrial applications. By continuing to explore its potential, we can unlock new capabilities and uses in various fields.
Properties
IUPAC Name |
methyl 4-[[2-[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-18(32)28-21-12-14-23(15-13-21)31-16-24(19-6-4-3-5-7-19)30-27(31)36-17-25(33)29-22-10-8-20(9-11-22)26(34)35-2/h3-16H,17H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJRIJJYJGSOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2437172.png)


![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)

![2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine](/img/structure/B2437178.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2437179.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2437180.png)
![{Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride](/img/structure/B2437181.png)
![1-(2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2437183.png)
![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2437185.png)
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide](/img/structure/B2437186.png)

